
Cariprazinhydrochlorid
Übersicht
Beschreibung
Cariprazinhydrochlorid ist ein atypisches Antipsychotikum, das in erster Linie zur Behandlung von Schizophrenie, bipolarer Manie und schwerer depressiver Störung eingesetzt wird . Es ist ein Piperazinderivat, das als partieller Agonist an Dopamin-D2- und D3-Rezeptoren wirkt, mit einer Präferenz für den D3-Rezeptor . Diese Verbindung ist bekannt für ihre Wirksamkeit bei der Behandlung sowohl positiver als auch negativer Symptome von Schizophrenie und bipolarer Störung .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere wichtige Schritte:
Kondensationsreaktion: 4-(2-Hydroxyethyl)cyclohexanon reagiert mit 1-(2,3-Dichlorphenyl)piperazin zu 4-[2-[4-(2,3-Dichlorphenyl)piperazin-1-yl]ethyl]cyclohexanon.
Reduzierende Ammonolyse: Das Zwischenprodukt wird einer reduzierenden Ammonolyse unterzogen, um trans-4-[2-[4-(2,3-Dichlorphenyl)piperazin-1-yl]ethyl]cyclohexylamin zu bilden.
Acylierungsreaktion: Der letzte Schritt beinhaltet die Acylierung mit N,N-Dimethylmethylcarbamoylchlorid, um Cariprazin zu produzieren.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst typischerweise die gleichen Synthesewege, jedoch in größerem Maßstab. Der Prozess ist darauf ausgelegt, wirtschaftlich und umweltfreundlich zu sein, wodurch er für die Massenproduktion geeignet ist .
Wissenschaftliche Forschungsanwendungen
Cariprazinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch eine Kombination aus partieller Agonistenaktivität an Dopamin-D3-, D2L- und D2S-Rezeptoren sowie Serotonin-5-HT1A-Rezeptoren . Es wirkt auch als Antagonist an Serotonin-5-HT2B-, 5-HT2A- und Histamin-H1-Rezeptoren . Dieser einzigartige Mechanismus ermöglicht es, die Neurotransmitteraktivität zu modulieren und so die Symptome von Schizophrenie und bipolarer Störung zu verbessern .
Ähnliche Verbindungen:
Aripiprazol: Ein weiteres atypisches Antipsychotikum mit partieller Agonistenaktivität an Dopamin-D2- und D3-Rezeptoren.
Brexpiprazol: Ähnlich wie Cariprazin wirkt es als partieller Agonist an Dopamin-D2- und D3-Rezeptoren sowie Serotonin-5-HT1A-Rezeptoren.
Lurasidon: Ein atypisches Antipsychotikum, das als Antagonist an Dopamin-D2- und Serotonin-5-HT2A-Rezeptoren wirkt.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Selektivität für den Dopamin-D3-Rezeptor, was zu seiner Wirksamkeit bei der Behandlung negativer Symptome und kognitiver Beeinträchtigungen bei Schizophrenie beitragen soll . Diese Selektivität unterscheidet es von anderen atypischen Antipsychotika und macht es zu einer wertvollen Option für Patienten mit bestimmten Symptomprofilen .
Wirkmechanismus
Target of Action
Cariprazine hydrochloride is an atypical antipsychotic agent that primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors . It also acts as an antagonist at serotonin 5-HT 2A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
Cariprazine hydrochloride functions as a partial agonist at dopamine D2, D3, and serotonin 5-HT 1A receptors It also acts as an antagonist at serotonin 5-HT 2A receptors, meaning it blocks the action of serotonin at these receptors . This combination of actions helps to balance neurotransmission in conditions like schizophrenia and bipolar disorder.
Biochemical Pathways
Its action on dopamine and serotonin receptors suggests it influences the dopaminergic and serotonergic systems, which are involved in mood regulation and other cognitive functions .
Pharmacokinetics
Cariprazine hydrochloride is extensively metabolized by the liver, mainly by the CYP3A4 enzyme and to a lesser extent by CYP2D6 . After administration, peak plasma concentration is achieved within 3–6 hours . The drug and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have long half-lives . The median time to 90% of steady state is approximately 1 week for cariprazine and DCAR and 3 weeks for DDCAR .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cariprazine Hydrochloride involves several key steps:
Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce 4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexanone.
Reducing Ammonolysis Reaction: The intermediate undergoes reducing ammonolysis to form trans-4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: The final step involves acylation with N,N-dimethylmethylcarbamoyl chloride to produce Cariprazine.
Industrial Production Methods: Industrial production of Cariprazine Hydrochloride typically involves the same synthetic routes but on a larger scale. The process is designed to be economical and environmentally friendly, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cariprazinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Carbonsäuren erzeugen, während die Reduktion Alkohole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Aripiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Brexpiprazole: Similar to Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.
Lurasidone: An atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.
Uniqueness: Cariprazine Hydrochloride is unique due to its high selectivity for the dopamine D3 receptor, which is thought to contribute to its efficacy in treating negative symptoms and cognitive impairment in schizophrenia . This selectivity differentiates it from other atypical antipsychotics, making it a valuable option for patients with specific symptom profiles .
Biologische Aktivität
Cariprazine hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by its action as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, distinguishes it from other antipsychotics. This article delves into the biological activity of cariprazine, supported by case studies, research findings, and data tables.
Cariprazine exhibits a multifaceted mechanism of action:
- Dopamine Receptors : It acts as a partial agonist at both D2 and D3 receptors, with a preference for the D3 receptor. This selectivity is believed to contribute to its efficacy in treating negative symptoms of schizophrenia, which are often resistant to traditional antipsychotics .
- Serotonin Receptors : Cariprazine also functions as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2B receptors. This dual action may help mitigate side effects commonly associated with dopamine antagonism, such as extrapyramidal symptoms .
Pharmacokinetics
The pharmacokinetic profile of cariprazine is notable for its high oral bioavailability and ability to cross the blood-brain barrier effectively:
- Absorption : Cariprazine has a bioavailability of approximately 52% in rats, with significant absorption occurring in humans .
- Metabolism : It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6. The major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), have similar receptor binding profiles to the parent compound .
- Half-life : The half-lives of cariprazine and its metabolites are relatively long, ranging from several days to weeks, which allows for sustained therapeutic effects .
Case Studies
- Schizophrenia Management : A case report highlighted a young man diagnosed with schizophrenia who experienced suboptimal results with various antipsychotic combinations. Upon switching to cariprazine (6 mg/day) combined with olanzapine (10 mg/day), significant improvements were observed in both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). The total PANSS score improved by 92 points over time, demonstrating the effectiveness of this combination therapy .
- Bipolar Depression : In a phase 3 randomized controlled trial, cariprazine was shown to be effective in treating acute bipolar I depression. Patients receiving 3 mg/day of cariprazine exhibited a significant reduction in depressive symptoms compared to placebo, with an odds ratio of 1.7 for achieving remission .
Efficacy Data from Clinical Trials
Study Type | Dose (mg/day) | Response Rate (%) | Odds Ratio vs Placebo | p-value |
---|---|---|---|---|
Bipolar Depression Trial | 1.5 | 48.1 | 1.4 | 0.1300 |
Bipolar Depression Trial | 3.0 | 51.8 | 1.7 | 0.0243 |
Schizophrenia Case Study | Combination | Significant Improvement in PANSS Scores | - | - |
Eigenschaften
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPJWWMREQHLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026486 | |
Record name | Cariprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083076-69-0 | |
Record name | Cariprazine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cariprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARIPRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.